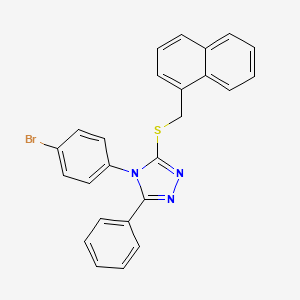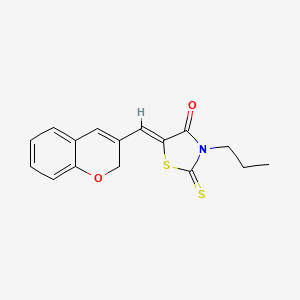![molecular formula C19H20ClN5OS B12027790 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573931-96-1](/img/structure/B12027790.png)
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-diméthylphényl)-2-{[4-éthyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe connu pour ses diverses applications dans la recherche scientifique. Ce composé présente une structure unique qui comprend un groupe chloro-diméthylphényl, un cycle triazole et une partie pyridine, ce qui en fait un sujet d'intérêt dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2-chloro-4,6-diméthylphényl)-2-{[4-éthyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des nitriles appropriés en conditions acides ou basiques.
Fixation de la partie pyridine : Le groupe pyridine est introduit par une réaction de substitution nucléophile, souvent en utilisant des dérivés de pyridine et des groupes partants appropriés.
Formation de la liaison acétamide : La liaison acétamide est formée en faisant réagir une amine avec un chlorure d'acyle ou un anhydride.
Couplage final : L'étape finale consiste à coupler l'intermédiaire triazole-pyridine avec le groupe chloro-diméthylphényl, généralement en utilisant un réactif de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du cycle triazole, conduisant à des dérivés sulfoxyde ou sulfone.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro (le cas échéant) ou le cycle triazole, conduisant potentiellement à des dérivés amines.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) en conditions douces.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou réduction chimique en utilisant du borohydrure de sodium (NaBH4).
Substitution : Des nucléophiles tels que des amines ou des thiols en présence d'une base telle que le carbonate de potassium (K2CO3).
Produits principaux
Sulfoxydes et sulfones : Issues de réactions d'oxydation.
Amines : Issues de réactions de réduction.
Dérivés phényliques substitués : Issues de réactions de substitution nucléophile.
Applications de recherche scientifique
N-(2-chloro-4,6-diméthylphényl)-2-{[4-éthyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide a plusieurs applications :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec des protéines ou des enzymes spécifiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action de ce composé dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. Le cycle triazole et la partie pyridine sont souvent impliqués dans les interactions de liaison, tandis que le groupe chloro-diméthylphényl peut influencer l'hydrophobicité globale du composé et sa perméabilité membranaire.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and pyridine moiety are often involved in binding interactions, while the chloro-dimethylphenyl group can influence the compound’s overall hydrophobicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-chloro-4,6-diméthylphényl)-2-{[4-méthyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
- N-(2-chloro-4,6-diméthylphényl)-2-{[4-éthyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
Unicité
La combinaison unique du groupe chloro-diméthylphényl, du cycle triazole et de la partie pyridine dans N-(2-chloro-4,6-diméthylphényl)-2-{[4-éthyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide confère des propriétés chimiques et des activités biologiques distinctes. Comparé à des composés similaires, il peut offrir une affinité de liaison, une sélectivité ou une stabilité améliorées, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
573931-96-1 |
|---|---|
Formule moléculaire |
C19H20ClN5OS |
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-4-25-18(14-6-5-7-21-10-14)23-24-19(25)27-11-16(26)22-17-13(3)8-12(2)9-15(17)20/h5-10H,4,11H2,1-3H3,(H,22,26) |
Clé InChI |
ZCUKFHQGJHVXED-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(4-chlorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027708.png)
![N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027709.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12027714.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12027717.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027739.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027740.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027746.png)
![(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12027753.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12027757.png)


